molecular formula C15H15NO2 B8693667 Benzamide, N,N-dimethyl-2-phenoxy- CAS No. 76279-39-5

Benzamide, N,N-dimethyl-2-phenoxy-

Cat. No.: B8693667
CAS No.: 76279-39-5
M. Wt: 241.28 g/mol
InChI Key: DTOPYCSKXOWGEY-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamides as Chemical Scaffolds

Substituted benzamides are a cornerstone in medicinal chemistry and materials science, recognized for their versatile molecular framework. ontosight.ai This scaffold's ability to be readily modified allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, which is crucial for its interaction with biological targets. ontosight.ai The specific placement of different chemical groups on the benzamide (B126) core can drastically alter a compound's function, leading to a wide array of applications. ontosight.ai Researchers have explored substituted benzamides for their potential in addressing a range of diseases, including neurological disorders and cancer. ontosight.ai

Significance of Aromatic Amides in Synthetic Chemistry

Aromatic amides, characterized by an amide group linked to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.com Their importance stems from their presence in numerous biologically active molecules and their utility as versatile intermediates for creating more complex chemical structures. numberanalytics.comnumberanalytics.com The amide bond itself is highly prevalent in pharmaceutical chemistry, with amidation reactions being among the most frequently used in the field. acs.org Historically, the synthesis of aromatic amides has evolved from simple reactions to more sophisticated methods, expanding their accessibility and application in creating novel compounds. numberanalytics.com

Research Context of N,N-dimethyl-2-phenoxybenzamide

The research surrounding N,N-dimethyl-2-phenoxybenzamide places it within the broader investigation of substituted benzamides. While specific extensive studies on this particular molecule are not widely publicized, its structural components—a phenoxy group and a dimethylated amide—suggest its potential role as an intermediate in the synthesis of more complex molecules. The N,N-dimethylbenzamide moiety is a known structural unit in various chemical contexts. For instance, a related compound, 2-amino-N,N-dimethylbenzamide, is a key intermediate in the production of certain herbicides. google.com The addition of a phenoxy group at the 2-position of the benzene (B151609) ring introduces a flexible ether linkage, a common feature in many biologically active compounds.

Chemical Properties and Synthesis

The precise physicochemical properties of N,N-dimethyl-2-phenoxybenzamide are not extensively documented in publicly available literature. However, based on its structure, it is expected to be a stable organic compound.

The synthesis of related N,N-dimethylbenzamides can be achieved through various methods. One common approach involves the reaction of a corresponding carboxylic acid or its derivative with dimethylamine (B145610). acs.orgwikipedia.org For example, 2-amino-N,N-dimethylbenzamide has been synthesized by reacting isatoic anhydride (B1165640) with dimethylamine. google.com The synthesis of N,N-dimethyl-2-phenoxybenzamide would likely involve the coupling of 2-phenoxybenzoic acid with dimethylamine, potentially using a coupling agent to facilitate the amide bond formation.

Spectroscopic Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76279-39-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N,N-dimethyl-2-phenoxybenzamide

InChI

InChI=1S/C15H15NO2/c1-16(2)15(17)13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

DTOPYCSKXOWGEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzamide, N,n Dimethyl 2 Phenoxy

Classical Amide Bond Formation Strategies

The cornerstone of amide synthesis has long been the coupling of a carboxylic acid derivative with an amine. These classical methods are well-established and widely employed in both laboratory and industrial settings.

A prominent and highly reliable method for forming the amide bond in Benzamide (B126), N,N-dimethyl-2-phenoxy- involves the use of an acyl halide, specifically 2-phenoxybenzoyl chloride. This electrophilic species readily reacts with dimethylamine (B145610), a nucleophile, to yield the desired amide. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Generated code

Typical Reaction Components and Conditions:

Reactant 1Reactant 2SolventBaseTemperature
2-Phenoxybenzoyl chlorideDimethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (TEA) or Pyridine0 °C to room temperature

This method is favored for its high yields and relatively fast reaction times. The primary limitation can be the availability and stability of the starting acyl halide.

Alternatively, the direct use of 2-phenoxybenzoic acid is possible through the in-situ activation with a variety of coupling reagents. These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by dimethylamine. A number of reagents have been developed for this purpose, with varying efficacy and applications. semanticscholar.org

Commonly used activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to suppress side reactions and improve yields. semanticscholar.org Another effective option is the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), which has demonstrated high yields in the synthesis of related 2-phenoxybenzamides when combined with a base like diisopropylethylamine (DIPEA). semanticscholar.orgresearchgate.net

Data on Common Coupling Reagents:

Coupling ReagentAdditive (if any)BaseTypical Solvent
DCCHOBt-DCM, DMF
EDC·HClOxyma PureDIPEADCM, DMF
Mukaiyama Reagent-DIPEACH2Cl2
COMU-DIPEADMF

The choice of coupling reagent and conditions can be tailored to optimize the yield and purity of Benzamide, N,N-dimethyl-2-phenoxy-.

Modern Catalytic Synthesis of N,N-disubstituted Benzamides

Recent advancements in organic synthesis have led to the development of powerful catalytic methods for amide bond formation, often offering milder reaction conditions and broader functional group tolerance compared to classical approaches.

While not the most direct route to Benzamide, N,N-dimethyl-2-phenoxy-, transition-metal-catalyzed cross-coupling reactions represent a versatile strategy for the synthesis of substituted benzamides. For instance, a palladium- or copper-catalyzed aminocarbonylation could be envisioned. In a hypothetical approach, an aryl halide (e.g., 2-phenoxy-iodobenzene) could be coupled with carbon monoxide and dimethylamine in the presence of a suitable palladium catalyst and ligands.

Hypothetical Reaction Scheme:

Generated code

These methods are particularly valuable for creating diverse libraries of amides from readily available starting materials.

Oxidative amidation has emerged as a powerful tool for amide synthesis, directly coupling aldehydes or alcohols with amines. organic-chemistry.org For the synthesis of Benzamide, N,N-dimethyl-2-phenoxy-, this could involve the reaction of 2-phenoxybenzaldehyde (B49139) with dimethylamine in the presence of an oxidant. Various catalytic systems, including those based on copper or ruthenium, can facilitate this transformation. organic-chemistry.org A notable advantage of this approach is the avoidance of pre-activating the carboxylic acid, leading to a more atom-economical process. organic-chemistry.org

For instance, an operationally straightforward method utilizes inexpensive copper sulfate (B86663) or copper(I) oxide as a catalyst with aqueous tert-butyl hydroperoxide as the oxidant for the amidation of aldehydes with amine hydrochloride salts. organic-chemistry.org

The fields of photocatalysis and electrocatalysis are providing innovative and green alternatives for amide bond formation. Visible-light photocatalysis, for example, can enable the oxidative amidation of aldehydes under ambient temperature using air as the oxidant. organic-chemistry.org One such system employs phenazine (B1670421) ethosulfate as a metal-free photocatalyst. organic-chemistry.org

Another photocatalytic approach involves the in-situ generation of an acid chloride from an aldehyde using a ruthenium-based photocatalyst, which then reacts with an amine to form the amide. organic-chemistry.org These methods are at the forefront of synthetic chemistry, offering sustainable pathways to complex molecules like Benzamide, N,N-dimethyl-2-phenoxy-.

Regioselective Synthesis of 2-Phenoxy Substituent

The precise installation of the phenoxy group at the ortho-position of the benzamide scaffold is a key challenge in the synthesis of N,N-dimethyl-2-phenoxybenzamide. Success hinges on strategies that can selectively functionalize the C-H bond adjacent to the amide group.

Strategies for ortho-Aryloxy Introduction

The direct introduction of an aryloxy group at the ortho-position of a benzamide is a powerful transformation. Transition metal-catalyzed C-H functionalization has emerged as a primary strategy to achieve this. researchgate.net These methods often employ a directing group, such as the amide itself, to guide the catalyst to the desired position.

One notable method involves a copper-induced oxidative cascade. rsc.org In this process, under specific reaction conditions with a high concentration of the starting benzamide relative to the copper catalyst, the ortho-aryloxylation of an N-substituted benzamide can occur. rsc.org The reaction proceeds through the formation of a transient Cu(III)-OAr complex, which is responsible for the selective ortho-aryloxylation. rsc.org This process can even lead to a cascade where the product undergoes a second ortho-aryloxylation. rsc.org

Palladium-catalyzed methods have also been developed for the direct ortho-arylation of benzoic acid amides, which serves as a foundational technique for forming C-C bonds at the ortho position. nih.gov While this is for arylation (C-C bond) rather than aryloxylation (C-O bond), the principles of directed C-H activation are similar and provide a basis for developing aryloxylation variants.

Table 1: Catalytic Systems for ortho-Functionalization of Benzamides

Catalyst System Reactants Product Type Key Features
Copper(II) / Trimethylamine N-oxide N-substituted benzamide ortho-Aryloxybenzamide Oxidative cascade process; selectivity depends on reactant-catalyst ratio. rsc.org
PdCl2(PPh3)2 or PdCl2(dppf) Benzotriazinones, Aryl boronic acids ortho-Arylbenzamides High efficiency and broad substrate scope for C-C bond formation. researchgate.net

Nucleophilic Aromatic Substitution Precursors

An alternative and widely used route to the 2-phenoxy scaffold is through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when an aryl halide with electron-withdrawing substituents is reacted with a nucleophile. libretexts.org For the synthesis of N,N-dimethyl-2-phenoxybenzamide, a common precursor strategy involves the reaction of a 2-halobenzoic acid derivative with a phenoxide nucleophile.

The mechanism involves the initial addition of the nucleophile to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is greatly facilitated by the presence of electron-withdrawing groups (like a nitro or carboxyl group) ortho or para to the leaving group (typically a halide), as they stabilize this intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

A practical synthetic sequence could start with 2-fluorobenzoic acid or 2-chlorobenzoic acid. The halogen at the 2-position serves as the leaving group. The reaction with phenol (B47542) in the presence of a base (to generate the phenoxide ion) would yield 2-phenoxybenzoic acid. The final step is the amidation of 2-phenoxybenzoic acid with dimethylamine, often using a coupling agent, to form the target molecule, Benzamide, N,N-dimethyl-2-phenoxy-. semanticscholar.orgresearchgate.net

Table 2: Precursors and Conditions for SNAr-based Synthesis

Aryl Halide Precursor Nucleophile Key Conditions Intermediate Product
1-Fluoro-2-nitrobenzene N-Boc-piperazine K2CO3, DMSO, 80 °C 1-Boc-4-(2-nitrophenyl)piperazine semanticscholar.org
2-Halobenzoic Acid Phenol Base (e.g., K2CO3), High Temperature 2-Phenoxybenzoic acid

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to reduce environmental impact and improve sustainability. This involves minimizing waste, avoiding hazardous substances, and using renewable resources. rsc.org

Solvent-Free or Aqueous Media Syntheses

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated clean and eco-compatible pathways for N-benzoylation reactions under solvent-free conditions. tandfonline.com For example, the direct reaction of amines with enol esters like vinyl benzoate (B1203000) can proceed at room temperature without any solvent, with the desired benzamide products being easily isolated by crystallization. tandfonline.com

Aqueous media synthesis is another sustainable alternative. The direct condensation of benzoic acids and amines can be performed in water, a benign solvent. chemicalbook.com One reported method uses sunlight irradiation in the presence of iodine and a phase-transfer catalyst in water to produce benzamides at room temperature. chemicalbook.com Biocatalytic amide bond formation, as discussed below, is also typically carried out in aqueous buffer solutions. rsc.org

Table 3: Examples of Green Media in Benzamide Synthesis

Reaction Type Media Key Conditions Advantages
N-Benzoylation Solvent-Free Vinyl benzoate, room temperature No solvent waste, easy product isolation. tandfonline.com
Amidation Aqueous (Water) Iodine, sunlight, phase-transfer catalyst Use of benign solvent, mild conditions. chemicalbook.com

Catalyst Design for Sustainable Production

Sustainable catalyst design focuses on creating highly efficient, reusable, and non-toxic catalysts. In benzamide synthesis, this includes both heterogeneous chemical catalysts and biocatalysts.

A green solid acid catalyst has been prepared by immobilizing a Lewis acidic ionic liquid on diatomite earth. researchgate.net This catalyst effectively promotes the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering advantages such as reusability, low reaction times, and a simple, high-yielding procedure. researchgate.net

Biocatalysis represents a frontier in sustainable amide bond synthesis. rsc.org ATP-dependent amide bond synthetase (ABS) enzymes can be used to couple carboxylic acids and amines in aqueous media, avoiding the need for large quantities of stoichiometric coupling reagents and organic solvents. rsc.org Researchers are using techniques like ancestral sequence reconstruction to engineer more robust and promiscuous ABS enzymes with enhanced thermostability and broader substrate specificity, paving the way for the synthesis of a wide array of novel amide compounds. rsc.orgresearchgate.net

Table 4: Sustainable Catalysts for Benzamide Production

Catalyst Reaction Media Key Features
Diatomite earth@IL/ZrCl4 Direct condensation of benzoic acids and amines Toluene (minimal) Reusable solid acid catalyst, ultrasonic irradiation. researchgate.net
Ancestral ATP-dependent Amide Bond Synthetase (ABS) Biocatalytic coupling of acids and amines Aqueous Buffer High thermostability, broad substrate scope, avoids toxic reagents. rsc.orgresearchgate.net

Theoretical and Computational Studies of Benzamide, N,n Dimethyl 2 Phenoxy

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Benzamide (B126), N,N-dimethyl-2-phenoxy-, these studies would provide invaluable insights into its reactivity, stability, and spectroscopic signatures.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential maps)

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govsphinxsai.com

An electrostatic potential (ESP) map would illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org For Benzamide, N,N-dimethyl-2-phenoxy-, one would anticipate negative potential around the oxygen and nitrogen atoms of the amide and ether groups, and positive potential around the hydrogen atoms.

At present, specific HOMO-LUMO energy values and detailed ESP maps for Benzamide, N,N-dimethyl-2-phenoxy- have not been reported in scientific literature.

Conformational Analysis and Energy Landscapes

The flexibility of the phenoxy and dimethylamino groups in Benzamide, N,N-dimethyl-2-phenoxy- allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface, which describes the energy of the molecule as a function of its geometry. sigmaaldrich.com This analysis is critical as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

A detailed conformational analysis and the corresponding energy landscape for Benzamide, N,N-dimethyl-2-phenoxy- are not currently available in published research.

Vibrational Spectroscopy Predictions (e.g., IR, Raman)

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and for assigning specific vibrational modes to the corresponding functional groups. For Benzamide, N,N-dimethyl-2-phenoxy-, characteristic vibrational frequencies would be expected for the C=O stretching of the amide, the C-N stretching of the dimethylamino group, and the C-O-C stretching of the ether linkage, as well as vibrations associated with the aromatic rings.

Predicted IR and Raman frequencies and their assignments for Benzamide, N,N-dimethyl-2-phenoxy- have not been specifically detailed in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Sampling in Various Environments

MD simulations can be used to explore the conformational space of Benzamide, N,N-dimethyl-2-phenoxy- in different environments, such as in a vacuum, in various solvents, or interacting with a biological target like a protein or a membrane. This would provide a more realistic picture of its dynamic behavior compared to static quantum chemical calculations.

There are no published MD simulation studies specifically focused on the conformational sampling of Benzamide, N,N-dimethyl-2-phenoxy-.

Intermolecular Interaction Dynamics

Understanding how a molecule interacts with other molecules is key to predicting its macroscopic properties and biological activity. MD simulations can be employed to study the intermolecular interactions of Benzamide, N,N-dimethyl-2-phenoxy- with solvent molecules or with other solute molecules. These simulations could reveal details about hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Specific studies on the intermolecular interaction dynamics of Benzamide, N,N-dimethyl-2-phenoxy- through molecular dynamics simulations have not been found in the scientific literature.

Computational Reactivity Studies

Computational reactivity studies are crucial for understanding the chemical behavior of a molecule. These studies can predict how a molecule will react under various conditions, which is fundamental for designing new synthetic routes or understanding its mechanism of action in a biological system.

Reaction Pathway Elucidation

To elucidate the reaction pathways of a compound like Benzamide, N,N-dimethyl-2-phenoxy-, computational chemists would typically employ quantum mechanical calculations. These calculations map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. For instance, studies on related N,N-dialkyl benzamides have explored their ortho-lithiation and subsequent reactions, proposing detailed mechanistic steps. researchgate.netscispace.cominstruct-eric.org Such an analysis for Benzamide, N,N-dimethyl-2-phenoxy- would involve identifying potential sites of reaction, such as the aromatic rings or the amide group, and modeling the energetic changes as a reaction proceeds. One known reaction is its photolysis, which results in the formation of xanthone (B1684191). researchgate.net

Transition State Analysis

A key aspect of reaction pathway elucidation is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is critical for determining the reaction rate. Computational methods are used to locate these transient structures and calculate their energies. For related benzamides, transition state analyses have been performed for reactions like alkylation, providing insights into the reaction's feasibility and kinetics. researchgate.netinstruct-eric.org For Benzamide, N,N-dimethyl-2-phenoxy-, this would involve calculating the vibrational frequencies of the proposed transition state structures to confirm they represent a true saddle point on the potential energy surface.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Optimization of Molecular Geometries

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in Benzamide, N,N-dimethyl-2-phenoxy- must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. DFT methods, often with a specified basis set (e.g., B3LYP/6-31G(d,p)), are commonly used for this purpose. fz-juelich.de For this molecule, the optimization would determine the bond lengths, bond angles, and dihedral angles, including the relative orientation of the phenoxy group and the dimethylamino group with respect to the benzamide core.

Prediction of Spectroscopic Parameters

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These theoretical shifts are then compared with experimental data to aid in the assignment of signals. fz-juelich.de

Below is a hypothetical data table illustrating the type of information that would be generated from such computational studies for Benzamide, N,N-dimethyl-2-phenoxy-.

ParameterComputational MethodPredicted Value
Optimized Dipole MomentDFT (B3LYP/6-31G(d))Data not available
C=O Stretch FrequencyDFT (B3LYP/6-31G(d))Data not available
¹H NMR Chemical Shift (ortho-H on phenoxy)DFT (B3LYP/6-31G(d))Data not available
¹³C NMR Chemical Shift (C=O)DFT (B3LYP/6-31G(d))Data not available

Table 1: Hypothetical Predicted Molecular and Spectroscopic Parameters for Benzamide, N,N-dimethyl-2-phenoxy-

Structure Activity Relationship Sar Investigations of Benzamide, N,n Dimethyl 2 Phenoxy and Analogues

Structural Modification and Derivatization Strategies

The exploration of the chemical space around Benzamide (B126), N,N-dimethyl-2-phenoxy- has been a subject of scientific investigation to understand how different parts of the molecule contribute to its interactions with biological targets. These studies involve systematic changes to the N,N-dimethyl group, the phenoxy moiety, and the benzene (B151609) ring to establish a clear structure-activity relationship (SAR).

Systematic Alterations of the N,N-dimethyl Group

The N,N-dimethylamino group is a key feature of the molecule, and its modification can significantly impact the compound's properties. Research into related N,N-dialkyl benzamides has shown that the nature of the alkyl groups on the nitrogen atom is crucial for chemical reactivity and, by extension, biological interactions.

While specific SAR studies on the systematic alteration of the N,N-dimethyl group in Benzamide, N,N-dimethyl-2-phenoxy- are not extensively documented in publicly available research, general principles from medicinal chemistry suggest that varying these substituents would influence the compound's steric bulk, basicity, and hydrogen bonding capacity. For instance, replacing the methyl groups with larger alkyl groups could hinder binding to a target's active site due to steric clashes. Conversely, introducing functional groups on the alkyl chains could provide additional interaction points.

In a broader context, studies on other classes of compounds with an N,N-dimethylamino moiety have demonstrated the importance of this group. For example, in a series of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones, the N,N-dimethylamino group is a common feature in compounds showing H1-histamine antagonism, suggesting its role in receptor interaction. nih.gov

Modifications to the Phenoxy Moiety

The phenoxy group is another critical component for structure-activity relationships. Studies on 2-phenoxybenzamide (B1622244) derivatives have shown that substitutions on this ring system significantly influence their activity. For instance, in a series of compounds investigated for antiplasmodial activity, the replacement of a 4-fluorophenoxy group with other substituents led to notable changes in potency.

Modification on Phenoxy Moiety Observed Effect on Related Compounds Reference
2-ethoxyphenoxyPotent α1-adrenoceptor antagonist nih.gov
2-i-propoxyphenoxyPotent α1-adrenoceptor antagonist nih.gov
Unsubstituted phenoxyModerate α1-adrenoceptor selectivity nih.gov

Substituent Effects on the Benzene Ring

The benzene ring of the benzamide core is a prime site for modification to explore SAR. The introduction of various substituents can modulate the compound's electronic distribution, lipophilicity, and steric profile.

In the investigation of 2-phenoxybenzamides for antiplasmodial activity, the substitution pattern on the anilino part of the structure, which corresponds to the benzene ring in the core molecule, was found to be a strong determinant of activity. scispace.com The size and electronic nature of the substituents played a crucial role. For example, the presence of electron-withdrawing or electron-donating groups can influence the acidity of the amide proton and the molecule's ability to form hydrogen bonds.

Molecular Docking and Binding Affinity Predictions (in silico)

Computational methods, particularly molecular docking, provide a powerful tool to predict and analyze the binding of small molecules like Benzamide, N,N-dimethyl-2-phenoxy- to biological macromolecules. These in silico techniques offer insights into potential ligand-target interactions and binding modes at an atomic level.

Ligand-Target Interaction Profiling (e.g., enzymes, receptors, excluding biological activity/efficacy)

While specific molecular docking studies for Benzamide, N,N-dimethyl-2-phenoxy- are not widely published, studies on structurally related molecules can provide a framework for understanding its potential interactions. For instance, molecular docking of 2-phenoxyacetamide (B1293517) derivatives against the SARS-CoV-2 main protease revealed that these compounds could fit into the binding site and form key interactions. scispace.com

Binding Mode Analysis at the Atomic Level

The analysis of the binding mode at the atomic level elucidates the specific interactions between the ligand and the amino acid residues of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For a molecule like Benzamide, N,N-dimethyl-2-phenoxy-, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenoxy and benzene rings can engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The N,N-dimethyl group can also participate in hydrophobic interactions.

Computational SAR Modeling

Computational SAR modeling for Benzamide, N,N-dimethyl-2-phenoxy- and its analogues involves the use of sophisticated software and statistical methods to build predictive models. These models correlate structural features of the molecules with their biological activities. The primary goals are to understand the mechanism of action at a molecular level, predict the activity of novel compounds, and prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For Benzamide, N,N-dimethyl-2-phenoxy- and its analogues, a 2D or 3D-QSAR model would be developed to predict their potential therapeutic efficacy based on various molecular descriptors.

A typical 2D-QSAR study involves calculating a wide range of molecular descriptors that characterize the physicochemical properties of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For a hypothetical series of Benzamide, N,N-dimethyl-2-phenoxy- analogues, a QSAR model might be derived using multiple linear regression (MLR) or more advanced machine learning algorithms. biolscigroup.us The quality and predictive power of the resulting QSAR equation are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the Fisher statistic (F). biolscigroup.us

Hypothetical QSAR Descriptors for Benzamide, N,N-dimethyl-2-phenoxy- Analogues:

Descriptor TypeDescriptor NameSymbolPotential Influence on Activity
Electronic Highest Occupied Molecular Orbital EnergyEHOMORelates to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the molecule's ability to accept electrons.
Dipole MomentµInfluences polar interactions with the target.
Hydrophobic Logarithm of the partition coefficientLogPDescribes the molecule's lipophilicity, affecting membrane permeability and binding to hydrophobic pockets.
Steric Molar RefractivityMRRepresents the volume and polarizability of the molecule.
Molecular WeightMWIndicates the size of the molecule.
Topological Wiener IndexWA measure of the molecule's branching.
Kier & Hall Connectivity IndicesχDescribe the degree of branching and complexity of the molecular skeleton.

A derived QSAR equation might take the following generalized form:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(E_LUMO) + β₃(MR) + ...

Where IC₅₀ is the concentration of the compound required for 50% inhibition of a specific biological target, and β are the coefficients for each descriptor. Such a model would allow for the prediction of the biological activity of new, unsynthesized analogues of Benzamide, N,N-dimethyl-2-phenoxy-.

For a more in-depth understanding, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.govmdpi.comunicamp.br These techniques analyze the steric and electrostatic fields surrounding the aligned molecules to generate contour maps. unicamp.br These maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. researchgate.netnih.gov For instance, a CoMFA study on phenoxybenzamide analogues might reveal that bulky substituents on the phenoxy ring are favorable for activity, while electronegative groups on the benzamide portion are detrimental.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of active Benzamide, N,N-dimethyl-2-phenoxy- analogues would serve as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the desired activity. nih.gov

The generation of a pharmacophore model typically involves the following steps:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule in the training set.

Feature Identification: Identifying key chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable centers.

Alignment and Model Generation: Aligning the active compounds based on their common features to generate a 3D pharmacophore hypothesis.

Hypothetical Pharmacophore Features for Benzamide, N,N-dimethyl-2-phenoxy- Analogues:

FeatureDescriptionPotential Location in Benzamide, N,N-dimethyl-2-phenoxy-
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The carbonyl oxygen of the benzamide group.
Aromatic Ring (AR) A planar, cyclic, conjugated system.The two phenyl rings (phenoxy and benzamide moieties).
Hydrophobic (HY) A non-polar region of the molecule.The phenoxy group and the N,N-dimethyl groups.

Advanced Analytical Characterization of Benzamide, N,n Dimethyl 2 Phenoxy

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in the definitive identification of Benzamide (B126), N,N-dimethyl-2-phenoxy-. This technique provides the high-accuracy mass measurement required to determine the elemental composition of the molecule and its fragments.

Exact Mass Determination and Fragmentation Pathway Analysis

The exact mass of a compound is a critical parameter for its unambiguous identification. For Benzamide, N,N-dimethyl-2-phenoxy-, the molecular formula is C₁₅H₁₅NO₂. The theoretical exact mass can be calculated and then compared with the experimentally determined value from HRMS to confirm the elemental composition with a high degree of confidence.

While specific experimental HRMS data for Benzamide, N,N-dimethyl-2-phenoxy- is not widely available in the reviewed literature, the fragmentation pathways of similar benzamide structures have been studied. researchgate.net The analysis of fragmentation patterns provides valuable insights into the compound's structure. Key fragmentation processes would likely involve the cleavage of the amide and ether bonds. The fragmentation of the N,N-dimethylbenzamide moiety is a well-understood process that can serve as a reference. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of Benzamide, N,N-dimethyl-2-phenoxy-. Although specific spectral data for this compound is not readily found in public databases, predictions based on the structure can be made. hmdb.cahmdb.cahmdb.canp-mrd.orgnp-mrd.orghmdb.ca

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and phenoxy rings, as well as singlets for the N,N-dimethyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the amide group and the electron-donating nature of the phenoxy group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 8.0115 - 160
Carbonyl C-~170
N-CH₃~2.9 - 3.1~35 - 40

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the aromatic rings, helping to assign adjacent protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms, providing a clear map of the C-H connections. mcdb.cawikipedia.orglibretexts.orgresearchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart, which is crucial for establishing the connectivity between the benzamide and phenoxy moieties. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" spectrum for the compound.

Identification of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of Benzamide, N,N-dimethyl-2-phenoxy- would exhibit characteristic absorption bands corresponding to its functional groups.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum around 1630-1680 cm⁻¹, characteristic of the amide carbonyl group.

C-N Stretch: The stretching vibration of the C-N bond in the amide would also be present.

C-O-C Stretch: The aryl ether linkage would show characteristic stretching vibrations.

Aromatic C-H and C=C Bends: The spectra would also contain numerous bands corresponding to the vibrations of the aromatic rings.

While specific IR and Raman spectra for Benzamide, N,N-dimethyl-2-phenoxy- are not available in the surveyed literature, data for related compounds such as N,N-dimethylbenzamide and other substituted benzamides can provide a reference for expected peak positions. chemicalbook.comchemicalbook.comspectrabase.com The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis of the molecule. arxiv.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule provides insight into its electronic structure. The absorption of ultraviolet or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy ones. For Benzamide, N,N-dimethyl-2-phenoxy-, the spectrum is primarily shaped by its aromatic chromophores.

Electronic Transitions and Chromophore Analysis

The key chromophores in Benzamide, N,N-dimethyl-2-phenoxy- are the benzamide and phenoxy moieties. Both contain benzene (B151609) rings, which are responsible for characteristic electronic transitions.

π → π* Transitions: Aromatic systems like benzene exhibit strong absorption bands resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For a simple, unconjugated benzene ring, these transitions typically appear as a strong band (the E2 band) around 204 nm and a weaker, vibrationally structured band (the B band) around 254 nm. In Benzamide, N,N-dimethyl-2-phenoxy-, the presence of the carbonyl group (C=O) and the phenoxy group (-O-Ph) conjugated with the benzene rings modifies these absorptions. Conjugation extends the π system, which generally shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). Theoretical calculations on benzamide derivatives show that λ_max values are sensitive to substituents, with extended conjugation causing a redshift. sci-hub.se

n → π* Transitions: The carbonyl group of the amide and the oxygen atom of the phenoxy ether also possess non-bonding electrons (n electrons). These can be excited to antibonding π* orbitals of the aromatic ring or carbonyl group. These n → π* transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorption bands. researchgate.net For benzamides, these transitions are expected, but may not be distinctly resolved from the more intense π → π* bands. researchgate.net

X-ray Crystallography of Single Crystals

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Although a specific crystal structure for Benzamide, N,N-dimethyl-2-phenoxy- is not publicly available, its solid-state characteristics can be inferred from studies of related molecules. nih.govmdpi.comnih.gov

Precise Determination of Solid-State Molecular Structure

An X-ray crystallographic analysis would reveal key structural parameters.

Bond Lengths and Angles: The analysis would provide precise measurements for all covalent bonds and the angles between them. The geometry around the amide nitrogen is expected to be trigonal planar due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character.

Conformation and Torsion Angles: A critical parameter would be the dihedral angle (torsion angle) between the two aromatic rings (the benzamide ring and the phenoxy ring). In ortho-substituted biaryl systems, steric hindrance often forces the rings to be twisted relative to each other rather than being coplanar. mdpi.com Studies on similar ortho-substituted benzamides show that this can lead to a distorted geometry. mdpi.com The torsion angle involving the C-O-C ether linkage and the orientation of the N,N-dimethyl group relative to the benzoyl plane would also be defined. In many benzamide derivatives, the amide group is twisted out of the plane of the benzene ring. acs.orgosti.gov

Intermolecular Packing and Hydrogen Bonding Networks

The way molecules pack together in a crystal lattice is governed by intermolecular forces. These interactions dictate the physical properties of the solid.

Hydrogen Bonding: Benzamide, N,N-dimethyl-2-phenoxy- lacks traditional strong hydrogen bond donors like N-H or O-H groups. Therefore, it cannot form the classic, strong hydrogen bonds often seen in primary or secondary amides. researchgate.netrsc.org However, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the ether oxygen. The packing in the crystal would likely be dominated by weaker C-H···O intermolecular hydrogen bonds, where hydrogen atoms from the methyl groups or the aromatic rings interact with the oxygen atoms of neighboring molecules. nih.govmdpi.com Such interactions are known to play a significant role in the crystal packing of molecules lacking stronger donors. nih.gov

Molecular Interactions and Recognition Studies Non Biological Contexts

Host-Guest Chemistry with N,N-dimethyl-2-phenoxybenzamide

Host-guest chemistry, a fundamental area of supramolecular chemistry, involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

Macrocyclic receptors, such as cyclodextrins, calixarenes, and cucurbiturils, are common hosts in these studies due to their pre-organized cavities that can selectively bind guest molecules. An extensive search of scientific databases for studies on the complexation of N,N-dimethyl-2-phenoxybenzamide with such macrocyclic receptors did not yield any specific experimental data or theoretical calculations. There are no available reports detailing the formation of inclusion complexes, nor any determined binding constants or thermodynamic parameters for such systems involving this specific benzamide (B126) derivative.

Supramolecular assemblies are complex, well-organized structures formed from the spontaneous association of molecules through non-covalent interactions. Research into how N,N-dimethyl-2-phenoxybenzamide might self-assemble or co-assemble with other molecules to form larger, ordered structures is not present in the available literature.

Interactions with Synthetic Polymers

The study of interactions between small molecules and polymers is crucial for the development of new materials with tailored properties, including applications in drug delivery, coatings, and specialty plastics.

There is a lack of published research specifically investigating the adsorption of N,N-dimethyl-2-phenoxybenzamide onto synthetic polymers. Consequently, data on adsorption isotherms, kinetics, and the influence of environmental factors such as solvent and temperature on this process are not available.

Without studies on its interaction with polymers, there is no information on how N,N-dimethyl-2-phenoxybenzamide might influence the morphology (e.g., crystallinity, phase separation) or the physical and chemical properties (e.g., glass transition temperature, mechanical strength) of synthetic polymers.

Binding to Inorganic Surfaces

The interaction of organic molecules with inorganic surfaces is important in fields ranging from materials science to environmental chemistry. One brief mention in the context of environmental science notes that the photolysis of N,N-dimethyl-2-phenoxybenzamide results in the formation of xanthone (B1684191) as the sole product. researchgate.net This suggests that the compound can be degraded in the presence of light in natural water systems, which inherently involves an interface with dissolved minerals and other inorganic materials. However, this information does not provide specific details on the binding mechanisms, affinity, or orientation of N,N-dimethyl-2-phenoxybenzamide on inorganic surfaces. Studies detailing its adsorption to materials such as silica, alumina, or metal oxides are not currently available.

Adsorption Mechanisms on Metal Oxides or Nanomaterials

No studies detailing the adsorption behavior, binding energies, or interaction mechanisms of Benzamide, N,N-dimethyl-2-phenoxy- with the surfaces of metal oxides (e.g., TiO₂, ZnO₂, Al₂O₃) or other nanomaterials have been publicly reported. Research in this area would be necessary to understand how the molecule physisorbs or chemisorbs to these surfaces, and which functional groups (the amide, the ether linkage, the aromatic rings) dominate the interaction.

Surface-Enhanced Spectroscopic Investigations

There are no available reports on the use of Surface-Enhanced Raman Spectroscopy (SERS) or Surface-Enhanced Infrared Absorption (SEIRA) to study Benzamide, N,N-dimethyl-2-phenoxy-. Such investigations would typically involve adsorbing the molecule onto a plasmonically active metallic nanostructure (e.g., silver or gold nanoparticles) to amplify its vibrational signals. This would provide insights into the molecule's orientation and binding configuration on the surface.

Applications of Benzamide, N,n Dimethyl 2 Phenoxy in Specialized Fields

Materials Science Research

While direct and extensive research on the applications of Benzamide (B126), N,N-dimethyl-2-phenoxy- in materials science is still emerging, its structural components—an aromatic amide with a flexible phenoxy group and N,N-dimethyl substitution—provide a basis for hypothesizing its potential roles. The inherent properties of related compounds suggest that it could serve as a valuable component in the creation of advanced materials.

As a Building Block for Functional Polymers

The development of high-performance polymers often relies on the incorporation of monomers that impart desirable characteristics such as thermal stability, solubility, and specific functionalities. nasa.govfrontiersin.org Aromatic amides are known for their rigidity and thermal resistance, which are crucial for high-performance polymers. numberanalytics.com The presence of the phenoxy group in Benzamide, N,N-dimethyl-2-phenoxy- could introduce a degree of flexibility into a polymer backbone, potentially improving processability without significantly compromising thermal stability.

Furthermore, the N,N-dimethyl substitution on the amide group can influence the solubility of the resulting polymers. This is a critical factor, as many high-performance polymers suffer from poor solubility, making them difficult to process. nasa.gov The introduction of such groups can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents. Research into the synthesis of new monomers for high-performance polymers is an active area, and compounds with unique substitutions like Benzamide, N,N-dimethyl-2-phenoxy- represent a frontier in this field. nasa.gov

Table 1: Potential Contributions of Structural Moieties of Benzamide, N,N-dimethyl-2-phenoxy- to Polymer Properties

Structural MoietyPotential Contribution to Polymer Properties
Aromatic Benzamide CoreHigh thermal stability, rigidity, and mechanical strength.
2-Phenoxy GroupIncreased flexibility, potential for improved processability, and introduction of ether linkages.
N,N-Dimethyl GroupEnhanced solubility in organic solvents and disruption of polymer chain packing.

Incorporation into Organic Electronic Materials (e.g., charge transport layers)

The field of organic electronics is continually searching for new materials with tailored electronic properties for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The electronic properties of molecules can be finely tuned by attaching different functional groups. nih.gov While direct studies on the charge transport properties of Benzamide, N,N-dimethyl-2-phenoxy- are not widely documented, the characteristics of related aromatic amides suggest potential.

Aromatic amides can influence the electronic properties of chromophores, affecting their oxidation and reduction potentials. nih.gov The combination of the electron-withdrawing amide group and the electron-donating phenoxy group could lead to interesting charge transfer characteristics within the molecule. Triphenylamine-based aromatic poly(amide-imide)s, for example, have been investigated for their electrochromic properties, with substituents playing a key role in tuning their oxidation potentials and stability. mdpi.com This suggests that benzamide derivatives could be explored for their potential in charge transport layers, where the ability to accept or donate electrons is crucial.

Role in Liquid Crystal Formulations

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their application in displays and sensors is well-established, and research into new liquid crystalline materials is ongoing. nih.govnih.gov The formation of liquid crystalline phases is highly dependent on molecular shape, polarity, and intermolecular interactions. nih.gov

While there is no direct evidence of Benzamide, N,N-dimethyl-2-phenoxy- exhibiting liquid crystalline behavior on its own, its structure suggests it could be a component in liquid crystal formulations. The rigid aromatic core combined with the somewhat flexible phenoxy side group could, in appropriately designed molecules, contribute to the formation of mesophases. Furthermore, the polarity of the amide and ether groups could lead to specific intermolecular interactions that are crucial for the stability of liquid crystalline structures. nih.gov For instance, the ability of amides to form hydrogen bonds is a significant factor in the formation of some liquid crystalline phases. researchgate.net In the case of N,N-disubstituted amides like the title compound, while hydrogen bonding is absent, the dipolar nature of the amide bond can still influence molecular alignment in an electric field, a key principle in many liquid crystal device applications. ntu.ac.uk

Agrochemical Research (Scaffold-Based)

In the field of agrochemical research, the discovery of new and effective crop protection agents is a constant endeavor. The use of molecular scaffolds, which are core structures that can be chemically modified to create a library of related compounds, is a common strategy in this process. The benzamide structure is a well-established scaffold in the design of fungicides and herbicides. nih.govnih.gov

Investigation as a Precursor for Crop Protection Agents (e.g., fungicides, herbicides)

Benzamide, N,N-dimethyl-2-phenoxy- can be viewed as a precursor or a foundational structure for the development of novel fungicides and herbicides. The rationale lies in the proven bioactivity of numerous benzamide derivatives. For instance, various substituted benzamides have been synthesized and shown to possess significant antifungal activity against a range of plant pathogenic fungi. nih.govresearchgate.netmdpi.com Similarly, certain N,N-dialkyl-3,5-dichlorobenzamides have demonstrated high phytotoxic activity, making them of interest as herbicides. nih.gov

The core benzamide structure of Benzamide, N,N-dimethyl-2-phenoxy- provides a solid starting point. The phenoxy and N,N-dimethyl groups are substituents that can be systematically varied to explore their impact on biological activity. For example, the phenoxy group could be further substituted to modulate properties like lipophilicity and target interaction.

Table 2: Examples of Bioactive Benzamide Scaffolds in Agrochemical Research

Benzamide Derivative ClassTarget ApplicationKey Structural FeaturesReference
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivativesFungicidesPresence of a triazole moiety and various substitutions on the benzene (B151609) ring. nih.govresearchgate.net
Asymmetric N,N-dialkyl-3,5-dichlorobenzamidesHerbicidesAsymmetric alkyl groups on the amide nitrogen and dichloro substitution on the benzene ring. nih.gov
Benzamidine derivatives with 1,2,3-triazole moietiesFungicidesBenzamidine core with triazole substitutions. mdpi.com
N-benzylsalicylamide derivativesFungicidesSalicylamide core with benzyl (B1604629) substitutions. nih.gov
N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamidesHerbicidesComplex amide structure with multiple aromatic and heterocyclic rings. researchgate.net

Structure-Performance Relationships in Agricultural Chemistry

The effectiveness of a potential agrochemical is intimately linked to its chemical structure, a concept known as the structure-activity relationship (SAR). In the context of benzamide-based agrochemicals, SAR studies have revealed several key principles. For example, the nature and position of substituents on the aromatic ring can dramatically influence fungicidal or herbicidal potency. nih.govresearchgate.net The presence of halogen atoms on the benzene ring has been shown to enhance the antifungal activity of some benzamide derivatives. nih.govresearchgate.net

For Benzamide, N,N-dimethyl-2-phenoxy-, the 2-phenoxy group is a significant feature. Its presence could influence the molecule's conformation and its ability to bind to target enzymes in a weed or fungus. The N,N-dimethyl groups also play a role, affecting the molecule's polarity and its ability to penetrate biological membranes. Studies on N,N-dialkylbenzamides have indicated that the nature of the alkyl groups is critical for phytotoxicity. nih.gov

By synthesizing and testing analogues of Benzamide, N,N-dimethyl-2-phenoxy- with modifications to the phenoxy ring (e.g., adding electron-withdrawing or electron-donating groups) and by varying the N-alkyl substituents, researchers can systematically probe the structure-performance relationship. This approach could lead to the discovery of new crop protection agents with improved efficacy and selectivity. nih.govmdpi.com

Environmental Fate and Degradation Studies of Benzamide, N,n Dimethyl 2 Phenoxy

Photodegradation Pathways

While no direct research on the photodegradation of Benzamide (B126), N,N-dimethyl-2-phenoxy- exists, the degradation of analogous compounds offers potential insights.

UV Irradiation Effects and Photoproduct Identification

Studies on phenoxy herbicides, which share the phenoxy group, indicate that these compounds can undergo photodegradation. oregonstate.edu For instance, the photodegradation of phenoxy acids in water can be a significant dissipation pathway, often involving the cleavage of the ether bond or reactions on the aromatic ring. nih.gov Similarly, research on other aromatic compounds suggests that UV irradiation can lead to the formation of various photoproducts through processes like oxidation and bond cleavage. mdpi.comrsc.org

Kinetic Studies of Light-Induced Decomposition

Kinetic studies on the light-induced decomposition of the specific title compound are not available. However, for related compounds like phenoxy herbicides, half-lives in vegetation have been reported to range from approximately 17 to 37 days, though these rates are influenced by environmental conditions. oregonstate.edu The rate of photodegradation is typically influenced by factors such as the intensity of light, the presence of photosensitizers, and the chemical's quantum yield. oup.com

Hydrolytic Stability

The hydrolytic stability of Benzamide, N,N-dimethyl-2-phenoxy- has not been specifically documented. However, the stability of the amide bond is a critical factor.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of amides is generally dependent on pH, with reactions occurring under both acidic and basic conditions. youtube.com For instance, the alkaline hydrolysis of N,N-dimethylbenzamide has been studied, indicating that the amide bond can be cleaved under basic conditions. acs.org The rate of hydrolysis for amide-containing compounds can vary significantly based on the molecular structure and the pH of the surrounding medium. arkat-usa.orgmdpi.com

Identification of Hydrolytic Byproducts

Specific hydrolytic byproducts of Benzamide, N,N-dimethyl-2-phenoxy- have not been identified due to a lack of studies. Generally, the hydrolysis of an amide bond yields a carboxylic acid and an amine. youtube.com Therefore, it can be postulated that hydrolysis of the title compound would likely yield 2-phenoxybenzoic acid and dimethylamine (B145610).

Abiotic Transformation Processes in Aquatic and Soil Systems

Information regarding the abiotic transformation of Benzamide, N,N-dimethyl-2-phenoxy- in aquatic and soil systems is not available. The environmental fate of organic compounds in these matrices is complex and depends on a variety of factors including sorption to soil particles, leaching, and degradation through various chemical reactions. For related phenoxy herbicides, biodegradation is a primary route of elimination from the environment, with photolysis and hydrolysis also contributing. who.int The mobility of such compounds in soil and their potential to reach groundwater is influenced by their solubility and degradation rate. nih.gov

Oxidation and Reduction Reactions

No studies detailing the oxidation or reduction reactions of Benzamide, N,N-dimethyl-2-phenoxy- in environmental systems were identified. Therefore, no data on reaction kinetics, potential degradation products resulting from these processes, or the conditions that might favor them can be presented.

Sorption and Leaching Behavior

Similarly, there is a lack of research on the sorption and leaching characteristics of Benzamide, N,N-dimethyl-2-phenoxy-. Consequently, no data on its potential mobility in soil, its tendency to adsorb to soil particles (sorption coefficients), or its potential to contaminate groundwater through leaching is available.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes

The classical synthesis of Benzamide (B126), N,N-dimethyl-2-phenoxy- and related structures often relies on multi-step procedures which may not be optimal in terms of efficiency, cost, or environmental impact. A significant area for future research lies in the development of innovative and more sustainable synthetic methodologies.

Key Research Arenas:

Greener Synthesis: Investigation into the use of environmentally benign solvents, catalysts, and reaction conditions is paramount. This includes exploring aqueous reaction media and energy-efficient techniques like microwave-assisted synthesis to reduce the environmental footprint. google.com

Flow Chemistry: The application of continuous flow chemistry could offer substantial advantages for the synthesis of Benzamide, N,N-dimethyl-2-phenoxy-. Flow reactors can provide precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. mdpi.com The development of a continuous flow process would also facilitate easier scalability.

Biocatalysis: The use of enzymes, such as lipases or nitrile hydratases, presents a highly attractive green alternative for amide bond formation. google.comepa.govnih.gov Research into identifying or engineering enzymes that can accommodate the 2-phenoxybenzoyl moiety would be a significant breakthrough, potentially leading to highly selective and efficient one-pot syntheses under mild, aqueous conditions. nih.gov

A comparative data table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Greener Chemistry Reduced environmental impact, use of renewable resources, lower toxicity. google.comCatalyst and solvent compatibility, reaction efficiency.
Flow Chemistry Enhanced safety, improved scalability, higher yields and purity, precise process control. mdpi.comInitial setup cost, potential for clogging, optimization of flow parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly, potential for novel transformations. google.comepa.govnih.govEnzyme stability and availability, substrate scope limitations, cost of enzymes.

In-depth Spectroscopic Fingerprinting for Rapid Detection

A comprehensive spectroscopic profile is essential for the unambiguous identification and quality control of Benzamide, N,N-dimethyl-2-phenoxy-. While standard spectroscopic data exists for related compounds, a detailed "fingerprint" for this specific molecule is a critical open area for research. Such a fingerprint would be invaluable for its rapid detection in various matrices, from reaction mixtures to biological samples.

Future Research Imperatives:

Comprehensive Spectroscopic Database: A systematic collection of high-resolution spectroscopic data is needed. This includes:

Nuclear Magnetic Resonance (NMR): Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to fully elucidate the chemical structure and connectivity. Some ¹H NMR data for N,N-dimethyl-2-phenoxybenzamide has been noted in supplementary information from related studies. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition. Fragmentation studies (MS/MS) would help in structural confirmation and identification of metabolites.

Vibrational Spectroscopy: A detailed analysis of Fourier-Transform Infrared (FTIR) and Raman spectra to identify characteristic vibrational modes of the phenoxy, amide, and aromatic groups. This can serve as a rapid method for quality control. mdpi.comgoogle.com

Hyphenated Techniques: The development of methods using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the sensitive and selective quantification of the compound in complex mixtures.

Rapid Detection Methods: Research into techniques like Thin-Layer Chromatography (TLC) could be explored for rapid qualitative analysis in various settings. nih.gov

A summary of key spectroscopic techniques and their potential contributions is provided below:

Spectroscopic TechniqueInformation ProvidedPotential Application
¹H and ¹³C NMR Detailed structural information, chemical environment of protons and carbons. mdpi.comUnambiguous structure confirmation, purity assessment.
High-Resolution MS Exact mass and elemental composition, fragmentation patterns.Molecular formula confirmation, metabolite identification.
FTIR/Raman Characteristic functional group vibrations, molecular fingerprint. mdpi.comRaw material identification, rapid quality control screening.
LC-MS/GC-MS Separation and identification in complex mixtures.Quantitative analysis in biological or environmental samples.

Advanced Computational Modeling for Structure-Property Predictions

Computational chemistry provides a powerful, cost-effective avenue to predict the properties and behavior of molecules, thereby guiding and accelerating experimental research. For Benzamide, N,N-dimethyl-2-phenoxy-, advanced computational modeling can offer profound insights into its structure-property relationships.

Key Computational Research Areas:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the optimized molecular geometry, electronic structure (HOMO-LUMO energy gap), and predict spectroscopic (IR, NMR) data for comparison with experimental results. Studies on similar benzamide structures have demonstrated the utility of DFT in understanding reactivity and coordination chemistry. epa.gov

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified for this compound, QSAR studies could be developed to correlate its structural features with its activity. This involves calculating various molecular descriptors and building statistical models to predict the activity of new, unsynthesized derivatives, thus streamlining the drug discovery process. google.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule, its interactions with solvents, and its potential binding modes with biological targets like enzymes or receptors. This can provide crucial information for designing derivatives with improved properties.

Computational MethodPredicted PropertiesResearch Implications
DFT Optimized geometry, electronic properties, spectroscopic data. Guiding synthesis, interpreting experimental spectra, understanding reactivity.
QSAR Correlation of structure with biological activity. google.comnih.govPredicting the activity of new derivatives, rational drug design.
MD Simulations Conformational analysis, binding modes, solvation.Understanding dynamic behavior, guiding the design of targeted molecules.

Development of Sustainable Applications Beyond Traditional Chemical Research

The structural motifs within Benzamide, N,N-dimethyl-2-phenoxy- suggest a range of potential applications that extend beyond its role as a simple chemical intermediate. Future research should focus on exploring these avenues, with an emphasis on sustainability.

Potential Sustainable Application Domains:

Agrochemicals: The phenoxy amide scaffold is present in some herbicides and pesticides. Investigating the biological activity of Benzamide, N,N-dimethyl-2-phenoxy- and its derivatives could lead to the development of new agrochemicals with potentially improved efficacy and biodegradability.

Materials Science: The presence of aromatic rings and a stable amide linkage makes this compound a candidate for incorporation into novel polymers. Research could focus on synthesizing polymers with this moiety to create materials with enhanced thermal stability, specific mechanical properties, or even biocompatibility. The development of biodegradable and biocompatible polymers from renewable resources is a significant area of modern materials science.

Organic Electronics: Molecules with extended π-systems, such as the one in the target compound, are of interest in the field of organic electronics. Future studies could explore its potential use as a host material or dopant in organic light-emitting diodes (OLEDs) or other electronic devices.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N,N-dimethyl-2-phenoxybenzamide with high yield and purity?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with substituted phenols (e.g., 2-phenoxy derivatives) and react with acyl chlorides under controlled conditions. For example, use Na₂CO₃ as a base in dichloromethane to facilitate coupling .
  • Purification : Employ recrystallization (e.g., methanol) or column chromatography to isolate the product. Monitor purity via TLC and melting point analysis .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side reactions. For instance, highlights the use of oxidizing agents like KMnO₄ for intermediate steps .

Q. Which analytical techniques are recommended for structural characterization of N,N-dimethyl-2-phenoxybenzamide?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and functional groups. IR spectroscopy can validate amide bond formation (C=O stretch ~1650 cm⁻¹) .
  • X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule resolution . Mercury software enables visualization of molecular packing and hydrogen-bonding interactions .

Q. What safety protocols are essential when handling N,N-dimethyl-2-phenoxybenzamide?

  • Methodological Answer :

  • Hazard Mitigation : Conduct pre-experiment risk assessments for reagents like acyl chlorides and sodium pivalate. Follow guidelines from Prudent Practices in the Laboratory for chemical storage .
  • PPE : Use fume hoods, nitrile gloves, and safety goggles. Ames testing in indicates mutagenicity risks comparable to benzyl chloride, necessitating strict ventilation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for N,N-dimethyl-2-phenoxybenzamide derivatives be resolved?

  • Methodological Answer :

  • Refinement Tools : Apply SHELXL’s twin refinement for data with possible twinning. Use Mercury’s packing similarity analysis to compare molecular conformations across datasets .
  • Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles. demonstrates resolving disorder in benzofuran derivatives via iterative refinement .

Q. What approaches are effective for establishing structure-activity relationships (SAR) of N,N-dimethyl-2-phenoxybenzamide in biological studies?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with varied substituents (e.g., fluorine at the 2,6-positions) to assess electronic effects on bioactivity .
  • Assays : Use microbroth dilution () for antimicrobial testing or brine-shrimp lethality assays for toxicity profiling. Pair results with computational docking to predict target binding .

Q. How can conflicting mechanistic data in the synthesis of N,N-dimethyl-2-phenoxybenzamide be addressed?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps. For example, uses Pd/C catalysis for reductive steps, which may compete with side reactions .
  • Isotopic Labeling : Introduce ¹³C labels at the amide carbonyl to track mechanistic pathways via NMR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral and crystallographic data for N,N-dimethyl-2-phenoxybenzamide?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations.
  • Software Integration : Use ORTEP-3 ( ) to generate thermal ellipsoid plots and assess positional uncertainty in crystal structures .

Methodological Tables

Synthesis Optimization Parameters References
Reaction solvent: Dichloromethane
Base: Sodium carbonate
Purification: Recrystallization (methanol)
Hazard analysis: ACS guidelines
Crystallographic Tools References
SHELXL for refinement
Mercury for packing analysis
ORTEP-3 for visualization

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